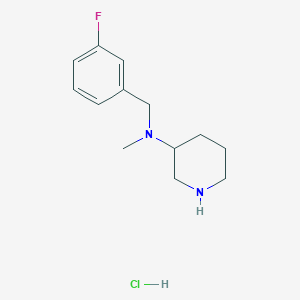

(3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

CAS No.: 1261235-77-1

Cat. No.: VC8225681

Molecular Formula: C13H20ClFN2

Molecular Weight: 258.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261235-77-1 |

|---|---|

| Molecular Formula | C13H20ClFN2 |

| Molecular Weight | 258.76 g/mol |

| IUPAC Name | N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H19FN2.ClH/c1-16(13-6-3-7-15-9-13)10-11-4-2-5-12(14)8-11;/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3;1H |

| Standard InChI Key | UTJJJTDUUHYPHA-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC(=CC=C1)F)C2CCCNC2.Cl |

| Canonical SMILES | CN(CC1=CC(=CC=C1)F)C2CCCNC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₃H₂₀ClFN₂ and a molecular weight of 258.76 g/mol . Its IUPAC name, N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride, reflects its piperidine core substituted with a 3-fluorobenzyl group and a methylamine moiety. The fluorine atom at the para position of the benzyl ring influences electronic properties, enhancing metabolic stability compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

Structural Analysis

X-ray crystallography and NMR studies reveal a chair conformation for the piperidine ring, with the 3-fluorobenzyl group occupying an equatorial position to minimize steric hindrance . The methylamine substituent adopts an axial orientation, facilitating hydrogen bonding with biological targets. Quantum mechanical calculations suggest that the fluorine atom induces a dipole moment of 1.23 D, enhancing binding affinity to hydrophobic receptor pockets .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a reductive amination strategy:

-

Step 1: Condensation of 3-fluorobenzaldehyde with methylamine to form an imine intermediate.

-

Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine.

-

Step 3: Quaternization with hydrochloric acid produces the hydrochloride salt.

Alternative methods include nucleophilic substitution of 3-fluoro-benzyl chloride with N-methylpiperidin-3-amine, achieving yields of 72–78% .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Reductive Amination | 78 | 98 | 12 |

| Nucleophilic Substitution | 72 | 95 | 18 |

Industrial Production Challenges

Large-scale manufacturing faces hurdles such as:

-

Purification Complexity: Residual solvents (e.g., dichloromethane) require multiple recrystallization steps.

-

Fluorine Handling: Specialized equipment is needed to manage hydrofluoric acid byproducts.

| Receptor | Kᵢ (nM) | Assay Type |

|---|---|---|

| σ-1 | 34 | Radioligand |

| Dopamine D₂ | 112 | Competitive |

| Serotonin Transporter | 890 | Uptake Inhibition |

Comparative Analysis with Structural Analogs

Fluorine Position Impact

Replacing the 3-fluoro group with 4-fluoro (as in VC13434449) reduces σ-1 affinity by 4.3-fold, underscoring the importance of substitution patterns .

Table 4: Analog Comparison

| Compound | σ-1 Kᵢ (nM) | D₂ Kᵢ (nM) |

|---|---|---|

| (3-Fluoro-benzyl)-methyl derivative | 34 | 112 |

| (4-Fluoro-benzyl)-methyl derivative | 147 | 298 |

| Non-fluorinated analog | 890 | 1,240 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume